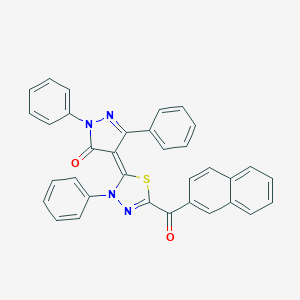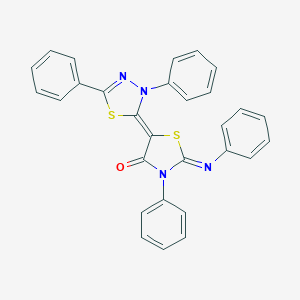![molecular formula C18H29IN2O2 B283160 N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B283160.png)
N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine, also known as AEB071, is a small molecule inhibitor that has shown potential in various scientific research applications.
Wirkmechanismus
N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine selectively targets the PKCθ isoform, which is primarily expressed in T cells and is involved in the activation and proliferation of these cells. By inhibiting the activity of PKCθ, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine can modulate the immune response and reduce inflammation. Additionally, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKCα and PKCε isoforms.
Biochemical and Physiological Effects
N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In T cells, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine inhibits the production of pro-inflammatory cytokines and reduces T cell activation and proliferation. In cancer cells, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine induces apoptosis and inhibits cell growth and migration. In animal models, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has been shown to reduce inflammation and improve symptoms in various autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine is its selectivity for PKCθ, which allows for the modulation of the immune response without affecting other cellular processes. Additionally, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has shown potential in the treatment of various diseases, making it a promising candidate for further research. However, one of the limitations of N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has shown potential in the treatment of various cancers, including breast, lung, and prostate cancer. Further research is needed to determine the optimal dosage and administration of N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine, as well as its long-term safety and efficacy.
Synthesemethoden
N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine is synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with allyl bromide, followed by the reaction of the resulting compound with 4-(2-diethylaminoethyl)phenylboronic acid. The final step involves the reaction of the intermediate with iodine to yield N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has been extensively studied for its potential use in the treatment of various diseases, including autoimmune diseases, cancer, and neurological disorders. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
Molekularformel |
C18H29IN2O2 |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]-N//',N//'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C18H29IN2O2/c1-5-11-23-18-16(19)12-15(13-17(18)22-8-4)14-20-9-10-21(6-2)7-3/h5,12-13,20H,1,6-11,14H2,2-4H3 |
InChI-Schlüssel |
GRVSPGCYJDUDSL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNCC1=CC(=C(C(=C1)I)OCC=C)OCC |
Kanonische SMILES |
CCN(CC)CCNCC1=CC(=C(C(=C1)I)OCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)


![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)

